molecular formula C16H14O4 B454989 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438221-65-9

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B454989
CAS No.: 438221-65-9
M. Wt: 270.28g/mol
InChI Key: LPDMLHLDMTXWGI-UHFFFAOYSA-N
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Description

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound characterized by the presence of formyl and methoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of potassium carbonate and pentaerythritol tetrabromide in dry dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then subjected to extraction and purification processes to obtain the desired product .

Chemical Reactions Analysis

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde involves its reactive formyl and methoxy groups. These groups can interact with various molecular targets, including enzymes and receptors, leading to a range of biochemical effects. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or material synthesis .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde include:

    3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde: Differing by the position of the methoxy group.

    Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: An ester derivative with similar functional groups.

    3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde: Contains a dimethylamino group instead of a formyl group.

Properties

IUPAC Name

3-[(4-formylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDMLHLDMTXWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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